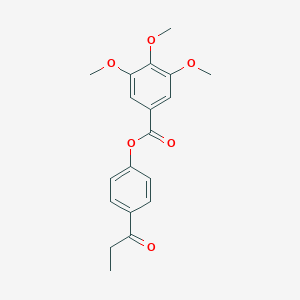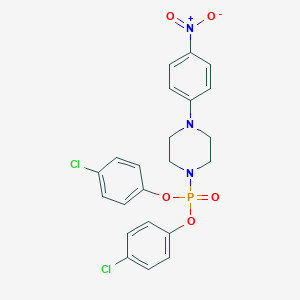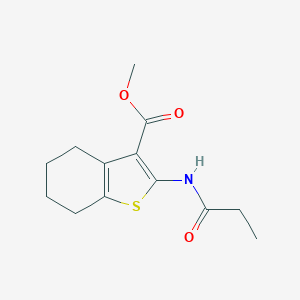
4-PROPIONYLPHENYL 3,4,5-TRIMETHOXYBENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-PROPIONYLPHENYL 3,4,5-TRIMETHOXYBENZOATE is an organic compound with the molecular formula C19H20O6 It is a derivative of benzoic acid and is characterized by the presence of a propanoyl group attached to a phenyl ring, which is further esterified with 3,4,5-trimethoxybenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-PROPIONYLPHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves the esterification of 4-propanoylphenol with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-PROPIONYLPHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propanoyl group to an alcohol.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
4-PROPIONYLPHENYL 3,4,5-TRIMETHOXYBENZOATE has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it useful in the study of biochemical pathways and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-PROPIONYLPHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain enzymes, affecting metabolic pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A closely related compound with similar structural features but different functional groups.
4-Acetylphenyl 3,4,5-trimethoxybenzoate: Another derivative with an acetyl group instead of a propanoyl group.
Uniqueness
4-PROPIONYLPHENYL 3,4,5-TRIMETHOXYBENZOATE is unique due to the presence of the propanoyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
330989-99-6 |
|---|---|
Fórmula molecular |
C19H20O6 |
Peso molecular |
344.4g/mol |
Nombre IUPAC |
(4-propanoylphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C19H20O6/c1-5-15(20)12-6-8-14(9-7-12)25-19(21)13-10-16(22-2)18(24-4)17(11-13)23-3/h6-11H,5H2,1-4H3 |
Clave InChI |
ZLNYMOIGKUSYMK-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-tert-butylphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B400292.png)
![2-Ethoxy-6-({[2-methyl-5-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400296.png)


![Bis(4-methylphenyl) 2-methoxydibenzo[b,d]furan-3-ylamidophosphate](/img/structure/B400299.png)


![N-(5-chloro-2-methoxyphenyl)-N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methylbenzenesulfonamide](/img/structure/B400304.png)



![5-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B400311.png)

